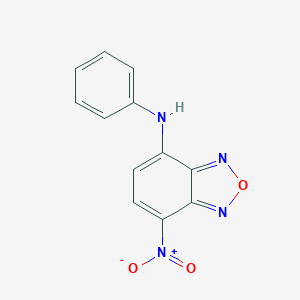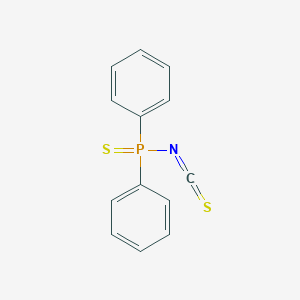
Diphenylphosphinothioyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylphosphinothioyl isothiocyanate (DPTI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that has been used in the synthesis of various organic compounds and has also been studied for its biological properties.
Applications De Recherche Scientifique
Diphenylphosphinothioyl isothiocyanate has been used in a variety of applications in scientific research. One of the most significant uses of Diphenylphosphinothioyl isothiocyanate is in the synthesis of organic compounds. It is used as a reagent in the preparation of thioamides, isothiocyanates, and thioureas. Diphenylphosphinothioyl isothiocyanate has also been studied for its biological properties and has shown potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of Diphenylphosphinothioyl isothiocyanate is not fully understood. However, it is believed that Diphenylphosphinothioyl isothiocyanate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Diphenylphosphinothioyl isothiocyanate has also been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
Diphenylphosphinothioyl isothiocyanate has been shown to have both biochemical and physiological effects. Biochemically, Diphenylphosphinothioyl isothiocyanate has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, Diphenylphosphinothioyl isothiocyanate has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Diphenylphosphinothioyl isothiocyanate in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has also been studied for its biological properties. However, one of the limitations of using Diphenylphosphinothioyl isothiocyanate is its highly reactive nature. It must be handled with care and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for the study of Diphenylphosphinothioyl isothiocyanate. One area of research could be the development of new anticancer agents based on the structure of Diphenylphosphinothioyl isothiocyanate. Another area of research could be the synthesis of new organic compounds using Diphenylphosphinothioyl isothiocyanate as a reagent. Additionally, further research could be conducted to better understand the mechanism of action of Diphenylphosphinothioyl isothiocyanate and its potential applications in other fields.
Conclusion:
Diphenylphosphinothioyl isothiocyanate is a versatile molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diphenylphosphinothioyl isothiocyanate and its applications in scientific research.
Méthodes De Synthèse
The synthesis of Diphenylphosphinothioyl isothiocyanate involves the reaction of diphenylphosphine with sulfur and carbon disulfide followed by the reaction with thiophosgene. The reaction yields a yellow crystalline solid that is highly reactive and must be handled with care.
Propriétés
Numéro CAS |
16523-56-1 |
|---|---|
Nom du produit |
Diphenylphosphinothioyl isothiocyanate |
Formule moléculaire |
C13H10NPS2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
Clé InChI |
BURBFXMRJHUQTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Synonymes |
Diphenylphosphinothioyl isothiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
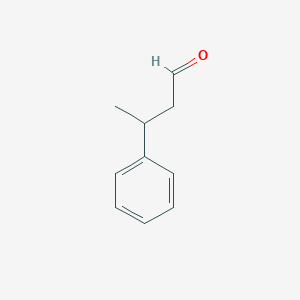
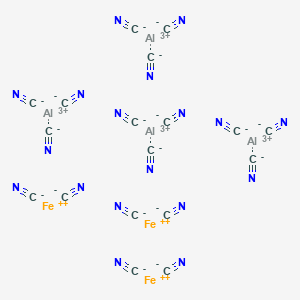
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
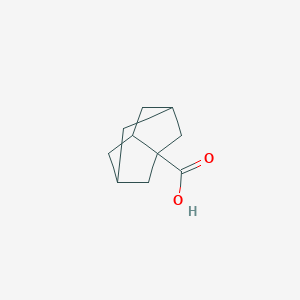
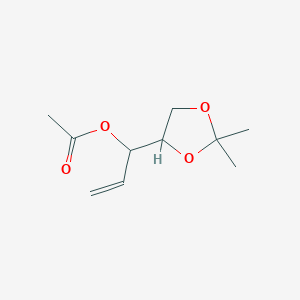
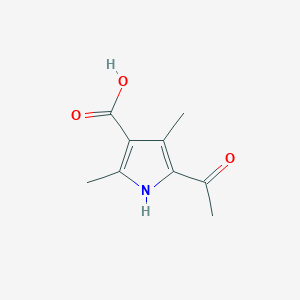
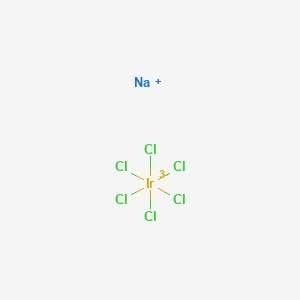
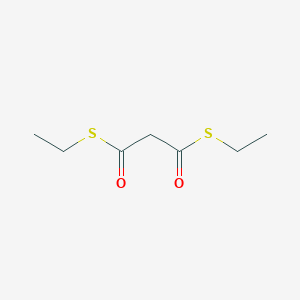
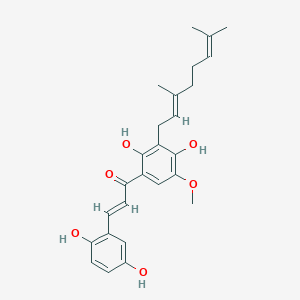
![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
